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molecular formula C14H20O3 B8334097 2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid

2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid

Cat. No. B8334097
M. Wt: 236.31 g/mol
InChI Key: VIUBPJBHBABDOJ-UHFFFAOYSA-N
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Patent
US06060485

Procedure details

A dissolved solution of ethyl 2-cyclohexyl-2-hydroxy- phenylacetate (Compound (4), 8.0 g) in methanol (150 ml) and 1N aqueous sodium hydroxide solution (60 ml) was refluxed for 3 hours and then, methanol was then removed under pressure. The residual solution was acidified with diluted hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate. The solvent was removed under pressure. The residue was recrystallized from hexane-ether to obtain the title compound (5.65 g, 80.3%) as a colorless crystal.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80.3%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2([OH:19])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]2[CH2:13][C:14]([O:16]CC)=[O:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[OH-].[Na+]>[CH:1]1([C:7]2([OH:19])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]2[CH2:13][C:14]([OH:16])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)OCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)OCC)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was then removed under pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane-ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 80.3%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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